N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based thioacetamides, characterized by a central triazole ring substituted with an ethyl group at position 4 and a 2-furyl group at position 4. The thioacetamide linkage connects the triazole moiety to a substituted phenyl ring (4-chloro-2-methoxy-5-methylphenyl). The structural complexity of this compound—particularly the electron-withdrawing chloro and methoxy groups on the phenyl ring and the heterocyclic 2-furyl group on the triazole—suggests tailored interactions with biological targets such as insect odorant receptors (Orco) or cancer-related enzymes .
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c1-4-23-17(14-6-5-7-26-14)21-22-18(23)27-10-16(24)20-13-8-11(2)12(19)9-15(13)25-3/h5-9H,4,10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZJJNUTGBBKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586999-85-1 | |
| Record name | N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H19ClN4O3S
- Molecular Weight : 388.50 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. For example, a study investigated the effects of a related 1,2,4-triazole derivative on human melanoma cells. The compound exhibited selective cytotoxicity with a 4.9-fold increase in toxicity against melanoma cells compared to normal cells. It also induced cell cycle arrest at the S phase and reduced melanin content in these cells, suggesting its potential as a novel chemotherapeutic agent in melanoma therapy .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B9 | VMM917 (Melanoma) | 10 | Induces S-phase arrest; reduces melanin |
| B9 | Normal Cells | 49 | Selective cytotoxicity |
Antimicrobial Activity
The triazole ring system is known for its antimicrobial properties . Compounds containing this structure have shown effectiveness against various pathogens. In particular, studies have indicated that derivatives of triazoles possess significant antibacterial and antifungal activities. For instance, some triazole compounds demonstrated comparable activity against Mycobacterium tuberculosis and other bacterial strains .
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative | Mycobacterium tuberculosis | 12 | |
| Triazole Derivative | Staphylococcus aureus | 15 |
Other Biological Activities
Beyond anticancer and antimicrobial effects, triazole derivatives have been studied for their anti-inflammatory , analgesic , and antiviral properties. The diverse biological activities are attributed to the unique chemical structure that allows interaction with various biological targets.
Case Studies
In one notable study, researchers synthesized various triazole derivatives and evaluated their biological activities. The results showed that certain derivatives not only inhibited cancer cell growth but also exhibited strong antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. These findings suggest that the compound could be further explored for dual therapeutic applications in oncology and infectious diseases .
Scientific Research Applications
The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by case studies and data tables.
Structure and Composition
- Molecular Formula : C19H20ClN5O2S
- Molecular Weight : 393.91 g/mol
- CAS Number : 573945-54-7
Physical Properties
The compound exhibits specific physical properties that influence its applications in medicinal chemistry, including solubility, stability, and reactivity.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of triazole derivatives, including this compound. Triazoles are known for their efficacy against a range of pathogens.
Case Study: Antifungal Activity
A study demonstrated that triazole derivatives exhibit significant antifungal activity against Candida species. The compound's structural modifications enhance its interaction with fungal cell membranes, which is crucial for its effectiveness.
Anticancer Properties
Research indicates that compounds containing triazole rings demonstrate anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Cytotoxicity Assay
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancers. Its mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.
Agricultural Applications
The compound's fungicidal properties make it a candidate for agricultural use, particularly in the development of new fungicides.
Case Study: Field Trials
Field trials assessing the efficacy of triazole-based fungicides showed promising results in controlling fungal diseases in crops like wheat and corn, significantly reducing yield loss.
Pharmaceutical Development
The unique chemical structure of this compound positions it as a lead candidate for developing new pharmaceuticals targeting specific diseases.
Case Study: Drug Formulation
Research into drug formulation has indicated that this compound can be effectively incorporated into nanoparticle systems for targeted drug delivery, enhancing bioavailability and therapeutic efficacy.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker serves as a primary reactive site, enabling nucleophilic substitution and oxidation reactions:
Nucleophilic displacement :
The sulfur atom undergoes substitution with nucleophiles such as amines or alkoxides under basic conditions (e.g., NaH in THF). For example, reaction with primary amines yields thioether derivatives.
Oxidation :
Controlled oxidation with H₂O₂ or mCPBA converts the sulfanyl group to sulfoxide (R-SO-) or sulfone (R-SO₂-), depending on stoichiometry and reaction time.
Triazole Ring Modifications
The 1,2,4-triazole core participates in cycloaddition and electrophilic substitution:
Cycloaddition :
The triazole’s electron-deficient nitrogen atoms facilitate [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocyclic systems.
Electrophilic substitution :
The C5 position of the triazole ring undergoes halogenation (e.g., bromination using NBS) or nitration under acidic conditions.
Acetamide Functionalization
The acetamide moiety (-NHCO-) engages in hydrolysis and coupling reactions:
Hydrolysis :
Acid- or base-catalyzed hydrolysis cleaves the amide bond, producing carboxylic acid and amine fragments. For instance, refluxing with HCl yields 4-chloro-2-methoxy-5-methylaniline.
Coupling reactions :
The carbonyl group reacts with amines or alcohols via DCC/DMAP-mediated activation to form urea or ester derivatives.
Aromatic Substitution
The 4-chloro-2-methoxy-5-methylphenyl group undergoes regioselective electrophilic substitution:
Chlorine displacement :
Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces the chloro substituent with aryl/heteroaryl groups.
Demethylation :
BCl₃ or HBr selectively removes the methoxy group, generating a phenolic intermediate for further functionalization.
Analytical Characterization
Reaction outcomes are validated using:
-
¹H/¹³C NMR : Confirms regioselectivity in substitution reactions (e.g., downfield shifts for sulfone formation).
-
IR spectroscopy : Identifies carbonyl (1680–1700 cm⁻¹) and sulfoxide (1040–1070 cm⁻¹) stretches.
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HPLC-MS : Monitors reaction progress and quantifies purity (>95% for optimized conditions).
Reaction Optimization Insights
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance triazole reactivity but may promote side reactions at elevated temperatures.
-
Catalyst selection : Pd-based catalysts with bulky ligands improve cross-coupling yields by reducing homocoupling.
This compound’s modular reactivity enables tailored modifications for applications in medicinal chemistry and materials science, supported by robust experimental protocols .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring, triazole ring, or acetamide linkage, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Structural Variations and Key Differences
Pharmacological Activity Comparison
- Orco Receptor Modulation: VUAA1 activates Orco with EC₅₀ values in the low micromolar range, attributed to its pyridinyl group’s hydrogen-bonding capacity . OLC15 antagonizes Orco (IC₅₀ ~10 µM), likely due to steric hindrance from the 4-butylphenyl group .
- Anticancer Activity: Thiazole derivatives (e.g., compounds 7b and 11 in ) show IC₅₀ values <2 µg/mL against HepG-2 cells, linked to thiadiazole and hydrazone moieties .
Physicochemical Properties
| Property | Target Compound | VUAA1 | OLC15 |
|---|---|---|---|
| Molecular Weight | ~420 g/mol | ~407 g/mol | ~435 g/mol |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.2 | ~4.1 (higher lipophilicity) |
| Melting Point | Not reported | Not reported | Not reported |
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Substitution at the triazole’s 5-position with pyridinyl (VUAA1) or furyl (target compound) significantly impacts receptor binding. Pyridinyl’s nitrogen atoms enhance interactions with Orco’s polar residues .
- Bulky substituents on the phenyl ring (e.g., OLC15’s 4-butylphenyl) convert agonists into antagonists by sterically blocking receptor activation .
- Therapeutic Potential: The target compound’s chloro and methoxy groups may improve blood-brain barrier penetration, making it a candidate for neuropharmacology . Thioacetamide derivatives with furyl groups (e.g., ) show moderate enzyme inhibition, suggesting applications in infectious disease .
Q & A
Q. What are the key synthetic methodologies for preparing N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide?
The compound is synthesized via nucleophilic substitution between a triazole-thiol intermediate and a chloroacetamide derivative. A representative method involves:
- Reacting 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with potassium hydroxide in ethanol to generate the thiolate anion.
- Adding the chloroacetamide derivative (e.g., N-(4-chloro-2-methoxy-5-methylphenyl)-2-chloroacetamide) under reflux conditions (1–2 hours).
- Isolating the product via precipitation in water, followed by recrystallization from ethanol . Critical parameters : Molar ratios (1:1 thiol:chloroacetamide), solvent choice (ethanol/water), and reaction temperature (reflux ~78°C).
Q. How can researchers optimize purity and yield during synthesis?
- Purification : Use recrystallization from ethanol or dimethylformamide (DMF) to remove unreacted starting materials and byproducts .
- Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane 3:7) to track reaction progress .
- Yield improvement : Ensure stoichiometric control and anhydrous conditions for the chloroacetamide precursor to minimize hydrolysis .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep at 2–8°C in airtight glass containers to prevent degradation .
- Hazard mitigation : Avoid heat sources (P210), use fume hoods during synthesis, and wear nitrile gloves to prevent dermal exposure .
- First aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water (P101, P103) .
Advanced Research Questions
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., methoxy at C2, chloro at C4) and thioether linkage.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 433.08 g/mol).
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Case study : Replacing the furyl group with pyridinyl (as in ) reduces antimicrobial activity but enhances solubility due to increased polarity.
- Mechanistic insight : The thioacetamide moiety is critical for enzyme inhibition (e.g., binding to cysteine proteases), while the chloro-methoxy-phenyl group enhances lipophilicity and membrane permeability .
- Data contradiction : Substituting ethyl with methyl on the triazole ring () lowers thermal stability (TGA ΔT = 15°C), suggesting steric effects influence decomposition pathways .
Q. What strategies resolve discrepancies in reaction yields across synthetic routes?
- Solvent effects : Refluxing in ethanol (yield ~65%) vs. dioxane (yield ~50%) may reflect differences in thiolate anion solubility .
- Base selection : Potassium hydroxide (KOH) outperforms triethylamine in deprotonating the thiol, as seen in higher yields (65% vs. 45%) .
- Byproduct analysis : Use LC-MS to identify sulfoxide byproducts (m/z +16) formed via oxidation of the thioether under prolonged reflux .
Q. How can in silico modeling guide the design of analogs with improved pharmacokinetics?
- ADMET prediction : Tools like SwissADME predict moderate LogP (~3.2) and poor blood-brain barrier penetration, aligning with low CNS toxicity in murine models .
- Docking studies : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the triazole nitrogen and His163 in COX-2, suggesting anti-inflammatory potential .
Methodological Tables
Q. Table 1. Comparative Synthesis Conditions
| Parameter | (Ethanol/KOH) | (Dioxane/Triethylamine) |
|---|---|---|
| Solvent | Ethanol/water | Dioxane |
| Base | KOH | Triethylamine |
| Yield | 65% | 45% |
| Purity (HPLC) | >98% | 92% |
Q. Table 2. Key Spectral Data
| Technique | Key Peaks/Data |
|---|---|
| H NMR (DMSO-d6) | δ 8.21 (s, 1H, triazole), δ 4.32 (s, 2H, SCH2) |
| HRMS (ESI+) | m/z 433.08 [M+H] (calc. 433.08) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
